molecular formula C9H13N3O B13085514 (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide

(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide

Cat. No.: B13085514
M. Wt: 179.22 g/mol
InChI Key: VAYJCERTEILXTI-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide is a chiral compound with a specific three-dimensional arrangement of atoms It is characterized by the presence of an amino group, a pyridine ring substituted with a methyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and suitable amine precursors.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.

    Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of both an amino group and a substituted pyridine ring. This unique combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylpyridin-4-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1

InChI Key

VAYJCERTEILXTI-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CN=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=CN=C1)C(CC(=O)N)N

Origin of Product

United States

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